N-[2-(4-bromophenyl)ethyl]-4-cyano-N-methylthiophene-2-carboxamide
Description
N-[2-(4-bromophenyl)ethyl]-4-cyano-N-methylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromophenyl group, a cyano group, and a thiophene ring, making it a molecule of interest for various scientific research applications.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]-4-cyano-N-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c1-18(7-6-11-2-4-13(16)5-3-11)15(19)14-8-12(9-17)10-20-14/h2-5,8,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHDICXZNPCJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)Br)C(=O)C2=CC(=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)ethyl]-4-cyano-N-methylthiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitrile Formation: Conversion of the bromophenyl group to a cyano group.
Amidation: Formation of the carboxamide group by reacting with an appropriate amine.
Thiophene Ring Formation: Construction of the thiophene ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)ethyl]-4-cyano-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiophene ring, while reduction may produce reduced forms of the cyano or carboxamide groups.
Scientific Research Applications
N-[2-(4-bromophenyl)ethyl]-4-cyano-N-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)ethyl]-4-cyano-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-4-cyano-N-methylthiophene-2-carboxamide
- N-[2-(4-fluorophenyl)ethyl]-4-cyano-N-methylthiophene-2-carboxamide
- N-[2-(4-methylphenyl)ethyl]-4-cyano-N-methylthiophene-2-carboxamide
Uniqueness
N-[2-(4-bromophenyl)ethyl]-4-cyano-N-methylthiophene-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s efficacy in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
